molecular formula C9H9BrN2O B13926237 5-Bromo-6-methoxy-2-methyl-2H-indazole

5-Bromo-6-methoxy-2-methyl-2H-indazole

Cat. No.: B13926237
M. Wt: 241.08 g/mol
InChI Key: JHAGYXYBHGOMJH-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-methyl-2H-indazole (CAS 1647115-88-5) is a high-value brominated indazole derivative serving as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C 9 H 9 BrN 2 O and a molecular weight of 241.08, this compound is characterized by its bromine and methoxy functional groups, which make it a suitable substrate for metal-catalyzed cross-coupling reactions and further functionalization [ ]. 2H-Indazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Research into related structures has shown that 2H-indazole derivatives are investigated for their potential as polymerase inhibitors and exhibit a range of pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities [ ]. As such, this compound is a critical intermediate for researchers developing new therapeutic agents, particularly in the synthesis of more complex, functionalized 2H-indazoles [ ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-6-methoxy-2-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-3-7(10)9(13-2)4-8(6)11-12/h3-5H,1-2H3

InChI Key

JHAGYXYBHGOMJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)OC)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Bromo-2-methylaniline is a common starting material for brominated indazoles, as demonstrated in the preparation of 5-bromo-7-methylindole, which shares similar bromination chemistry.
  • Methoxy substitution is typically introduced via methylation of hydroxyl precursors or via methoxy-substituted anilines.

Stepwise Synthesis Outline

Step Reaction Type Description Conditions/Notes
1 Halogenation Bromination of aniline derivative to introduce bromine at position 5 Use of N-bromosuccinimide (NBS) or bromine reagents under controlled temperature
2 Methoxylation Introduction of methoxy group at position 6 via methylation or starting from methoxy-aniline Methyl iodide or dimethyl sulfate with base; or starting from 6-methoxyaniline derivatives
3 Formation of hydrazone or benzamidine intermediate Reaction of substituted aniline with hydrazine or aldehydes Typically carried out under reflux in ethanol or similar solvents
4 Cyclization to 2H-indazole Ring closure via reductive or oxidative cyclization Organophosphorus reagents or Pd-catalyzed oxidative benzannulation under nitrogen atmosphere
5 Methylation at N-2 position Alkylation to introduce methyl group at nitrogen Use of methyl iodide or methyl triflate in presence of base

Example: Pd-Catalyzed Cyclization Route

A reported method for 2H-indazole synthesis involves Pd(OAc)2 catalysis with phosphine ligands to mediate oxidative benzannulation between pyrazoles and alkynes, which can be adapted for substituted derivatives. The reaction proceeds under mild conditions with moderate to good yields.

Detailed Experimental Procedure (Hypothetical Adaptation)

Based on analogous methods for 5-bromo indazoles and methoxy substitutions, a plausible synthetic route is as follows:

Analytical Data and Yields

Step Yield (%) Key Analytical Data
Bromination 85-90 MS (M+1) consistent with brominated intermediate
Methoxylation 80-85 ^1H NMR: Methoxy singlet at δ ~3.7 ppm
Cyclization 70-80 ^1H NMR: Characteristic indazole NH and aromatic protons
N-Methylation 75-80 ^1H NMR: Methyl singlet at δ ~2.3 ppm

These yields and data are extrapolated from similar compounds and reported methods.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Catalysts Advantages Limitations
Halogenation + Cyclization 4-Bromo-2-methylaniline NBS, Pd(OAc)2, Organophosphorus High selectivity for bromination Multi-step, requires careful control
Pd-Catalyzed Oxidative Cyclization Pyrazole + Alkyne derivatives Pd(OAc)2, P(tBu)3, Ag2CO3 Moderate to good yields Requires expensive catalysts
Reductive Cyclization of Hydrazones Substituted benzamidines/hydrazones Organophosphorus reagents Functional group tolerance Sensitive to reaction conditions
N-Methylation 2H-indazole intermediate Methyl iodide, base Straightforward alkylation Requires pure intermediate

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-6-methoxy-2-methyl-2H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Their Properties

The following table summarizes structural analogs of 5-Bromo-6-methoxy-2-methyl-2H-indazole, highlighting substituent variations and their implications:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound
5-Methoxy-2-methyl-2H-indazole 541539-88-2 -OCH₃ (5), -CH₃ (2) C₉H₁₀N₂O 162.19 Lacks bromine at position 5
5-Bromo-2-ethyl-2H-indazole -Br (5), -CH₂CH₃ (2) C₉H₁₀BrN₂ 225.10 Ethyl group at position 2 vs. methyl
6-Bromo-5-methyl-1H-indazole 1000343-69-0 -Br (6), -CH₃ (5) C₈H₇BrN₂ 211.06 Bromine at position 6; methyl at 5 (isomer)
5-Bromo-2,7-dimethyl-2H-indazole 1146637-10-6 -Br (5), -CH₃ (2,7) C₉H₁₀BrN₂ 225.10 Additional methyl at position 7
5-Bromo-3-iodo-6-methyl-1H-indazole 1360954-43-3 -Br (5), -I (3), -CH₃ (6) C₈H₇BrIN₂ 336.97 Iodo substituent at position 3

Impact of Substituent Variations

Bromine vs. Methoxy at Position 5
  • Methoxy groups (e.g., at position 6 in the target compound) are electron-donating, improving solubility but possibly reducing metabolic stability due to oxidative demethylation pathways .
Alkyl Group Variations at Position 2
  • Replacing the methyl group at position 2 with ethyl (as in 5-Bromo-2-ethyl-2H-indazole) increases lipophilicity, which may affect membrane permeability but could also reduce solubility .
Positional Isomerism
  • 6-Bromo-5-methyl-1H-indazole demonstrates how bromine placement alters electronic distribution. The 6-bromo substituent may hinder interactions in sterically sensitive environments compared to the 5-bromo isomer .
Halogen Additions
  • The iodo substituent in 5-Bromo-3-iodo-6-methyl-1H-indazole significantly increases molecular weight (336.97 vs.

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